molecular formula C6H6Cl2F4N2 B8391186 m-Phenylenediamine, tetrafluoro-, dihydrochloride CAS No. 63886-77-1

m-Phenylenediamine, tetrafluoro-, dihydrochloride

Cat. No. B8391186
Key on ui cas rn: 63886-77-1
M. Wt: 253.02 g/mol
InChI Key: QYRFJLLXPINATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05852045

Procedure details

To a solution of 17-7 dihydrochloride (0.145 g, 0.3 mmole) in dried DMF (5 ml) is added Cs2CO3 (1.95 g, 0.6 mmole). The resulting mixture is stirred at r.t. for 5 min, 2-chloro-N,N-diethylacetamide (0.090 g, 0.6 mmole) is added dropwise and the mixture is stirred overnight. The reaction was then diluted with CH3CN (50 m), the inorganics filtered and the filtrate concentrated to a viscous residue. Flash chromatography over silica gel (CHCl3 -MeOH 92.5=7.5) provided pure free base, Rf =0.52 (CHCl3 /MeOH, 9:1). Treatment of the free base in EtOAc with HCl/Ether provided the dihydrochloride salt 17-8.
Quantity
0.145 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:12])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:9])=[C:3]([NH2:10])[C:2]=1[F:11].[ClH:13].Cl.C([O-])([O-])=O.[Cs+].[Cs+].[Cl:21][CH2:22][C:23](N(CC)CC)=[O:24]>CN(C=O)C.CC#N.CCOC(C)=O>[ClH:21].[CH3:22][CH2:23][O:24][CH2:6][CH3:1].[C:1]1([NH2:12])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:9])=[C:3]([NH2:10])[C:2]=1[F:11].[ClH:13].[ClH:21] |f:0.1.2,3.4.5,10.11,12.13.14|

Inputs

Step One
Name
Quantity
0.145 g
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Name
Cs2CO3
Quantity
1.95 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.09 g
Type
reactant
Smiles
ClCC(=O)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at r.t. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the inorganics filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a viscous residue
CUSTOM
Type
CUSTOM
Details
Flash chromatography over silica gel (CHCl3 -MeOH 92.5=7.5) provided pure free base, Rf =0.52 (CHCl3 /MeOH, 9:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Cl.CCOCC
Name
Type
product
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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